molecular formula C12H17NS B13324651 4-(2-Cyclopropylethyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine

4-(2-Cyclopropylethyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine

Cat. No.: B13324651
M. Wt: 207.34 g/mol
InChI Key: FMQIDOXIWAVOEX-UHFFFAOYSA-N
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Description

4-(2-Cyclopropylethyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine is a heterocyclic compound that features a fused thieno-pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Cyclopropylethyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine typically involves cyclization reactions. One common method is the [4 + 2] cycloaddition of 1-azadienes with suitable dienophiles under thermal or transition metal-catalyzed conditions . This method allows for the efficient construction of the thieno-pyridine core.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are often fine-tuned to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Cyclopropylethyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present on the thieno-pyridine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives can be used for nucleophilic substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce fully saturated derivatives.

Scientific Research Applications

4-(2-Cyclopropylethyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Cyclopropylethyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or interact with microbial cell membranes to exert antimicrobial effects .

Comparison with Similar Compounds

Uniqueness: 4-(2-Cyclopropylethyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine stands out due to its fused thieno-pyridine ring system, which imparts unique electronic and steric properties. This structural feature enhances its potential for specific biological interactions and applications in materials science.

Properties

Molecular Formula

C12H17NS

Molecular Weight

207.34 g/mol

IUPAC Name

4-(2-cyclopropylethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

InChI

InChI=1S/C12H17NS/c1-2-9(1)3-4-11-10-6-8-14-12(10)5-7-13-11/h6,8-9,11,13H,1-5,7H2

InChI Key

FMQIDOXIWAVOEX-UHFFFAOYSA-N

Canonical SMILES

C1CC1CCC2C3=C(CCN2)SC=C3

Origin of Product

United States

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